

U-74389G (Methylated Tirilazad): A Technical Overview for Drug Development Professionals

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An In-depth Guide to the Preclinical Profile of a Potent Antioxidant Lazaroid

Abstract

U-74389G, also known as methylated tirilazad, is a synthetic, non-glucocorticoid aminosteroid belonging to the lazaroid class of compounds. Developed as a potent inhibitor of iron-dependent lipid peroxidation, **U-74389G** has demonstrated significant cytoprotective effects in a variety of preclinical models of oxidative stress-mediated injury. This technical guide provides a comprehensive overview of the fundamental properties of **U-74389G**, with a focus on its mechanism of action, preclinical efficacy, and available experimental data. The information is intended for researchers, scientists, and professionals involved in the drug development process, offering a consolidated resource on the core characteristics of this investigational compound. While extensive preclinical data exists, particularly in the contexts of ischemia-reperfusion injury and equine laminitis, information regarding its clinical pharmacokinetics and specific interactions with intracellular signaling pathways remains limited in publicly accessible literature.

Introduction

U-74389G is a structural analogue of tirilazad mesylate, a well-characterized 21-aminosteroid. The lazaroid class of drugs was developed to mitigate the cellular damage caused by excessive free radical production and subsequent lipid peroxidation, which are key pathological events in a range of conditions including neurotrauma, ischemic stroke, and inflammatory diseases. **U-74389G** distinguishes itself through its potent antioxidant properties, which are



attributed to its ability to scavenge lipid peroxyl radicals within cellular membranes, thereby preserving membrane integrity and function. This document synthesizes the available technical data on **U-74389G**, presenting its pharmacological profile in a manner conducive to scientific evaluation and further research.

Chemical and Physical Properties

While specific details on the chemical synthesis of **U-74389G** are not widely published, it is known to be a derivative of the steroid nucleus, modified to enhance its antioxidant activity and reduce glucocorticoid effects.

Table 1: Physicochemical Properties of U-74389G

Property	Value	
IUPAC Name	21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9(11)-triene-3,20-dionemaleate	
Synonyms	Methylated Tirilazad, PNU-74389G	
Molecular Formula	C ₃₇ H ₅₀ N ₆ O ₂ (maleate salt)	
Molecular Weight	Not available	
CAS Number	153190-29-5	
Solubility	Soluble in DMSO and ethanol	

Mechanism of Action

The primary mechanism of action of **U-74389G** is the inhibition of iron-dependent lipid peroxidation. By intercalating into the lipid bilayer of cell membranes, it effectively scavenges lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation. This action helps to maintain the structural and functional integrity of cellular and subcellular membranes, which is critical in preventing the downstream consequences of oxidative stress, such as mitochondrial dysfunction, disruption of ion gradients, and eventual cell death.

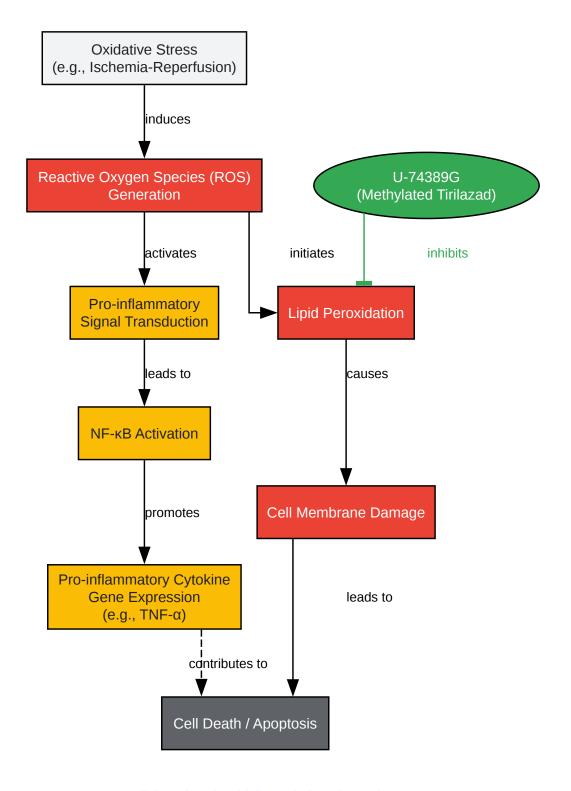


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While the direct upstream signaling pathways modulated by **U-74389G** have not been fully elucidated in the available literature, its established role as a potent antioxidant suggests an indirect influence on inflammatory and cell survival pathways that are sensitive to the cellular redox state. For instance, oxidative stress is a known activator of pro-inflammatory transcription factors such as NF-kB. By reducing the overall oxidative burden, **U-74389G** may consequently attenuate the activation of such pathways. The following diagram illustrates the general cellular consequences of oxidative stress and the putative points of intervention for an antioxidant agent like **U-74389G**.





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Caption: General mechanism of oxidative stress and inflammation, with the inhibitory action of **U-74389G** on lipid peroxidation.

Preclinical Pharmacokinetics



Detailed pharmacokinetic studies specifically on **U-74389G** are not readily available in the public domain. However, studies on its parent compound, tirilazad mesylate, indicate that it is administered intravenously and possesses a long terminal half-life. It is important to note that pharmacokinetic profiles can differ significantly between analogues, and therefore, dedicated studies on **U-74389G** would be necessary for a complete understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Preclinical Efficacy

U-74389G has been evaluated in several preclinical models, demonstrating notable efficacy in conditions characterized by oxidative stress and inflammation.

Ischemia-Reperfusion Injury

A significant body of research has focused on the protective effects of **U-74389G** in models of ischemia-reperfusion (I/R) injury. In a rat model of renal I/R injury, administration of **U-74389G** was shown to improve kidney function.

Table 2: Effects of **U-74389G** in a Rat Model of Renal Ischemia-Reperfusion Injury

Parameter	Effect of U-74389G Administration	Reference
Creatinine Levels	Significantly decreased by $21.02 \pm 5.06\%$ (p = 0.0001)	
Urea Levels	Significantly decreased by 11.35 ± 2.73% (P=0.0001)	_
Mean Platelet Volume (MPV)	Significantly increased by 12.77 ± 3.07% (p	-

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